7-Chloroisoquinolin-5-amine chemical properties and structure
7-Chloroisoquinolin-5-amine chemical properties and structure
An In-Depth Technical Guide to 7-Chloroisoquinolin-5-amine: Properties, Synthesis, and Applications
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its significant role in medicinal chemistry. As a structural isomer of quinoline, this fused aromatic system, consisting of a benzene ring fused to a pyridine ring, serves as the core for numerous pharmacologically active agents. The strategic placement of functional groups onto this scaffold allows for the fine-tuning of molecular properties, enabling interaction with a wide array of biological targets.
This guide focuses on a specific, yet under-documented derivative: 7-Chloroisoquinolin-5-amine . This molecule is characterized by a chlorine atom at the 7-position and a primary amine at the 5-position, creating a bifunctional template ripe for chemical exploration. While direct experimental data for this precise isomer is limited in public literature, its structural features are common in molecules screened for various therapeutic applications, including oncology and infectious diseases.[1][2]
As Senior Application Scientists, our approach is to construct a comprehensive technical profile of 7-Chloroisoquinolin-5-amine by integrating foundational chemical principles with data from closely related, well-characterized analogs. This document will elucidate its structure, predict its physicochemical and spectroscopic properties, propose a robust synthetic pathway, and discuss its potential applications, providing researchers and drug development professionals with a vital resource for leveraging this compound in their work.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The fundamental structure of 7-Chloroisoquinolin-5-amine is built upon the isoquinoline ring system. The numbering of the isoquinoline core places the nitrogen atom at position 2. In this specific isomer, a chlorine atom is substituted at the C7 position of the benzo-ring, and an amine group is attached to the C5 position.
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IUPAC Name: 7-chloroisoquinolin-5-amine
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Molecular Formula: C₉H₇ClN₂
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CAS Number: 64143-58-2 (Note: This CAS number has been associated with the compound in some contexts, but specific characterization data linked to it is sparse).[5]
Caption: Chemical structure of 7-Chloroisoquinolin-5-amine.
Physicochemical Properties
Direct experimental data for 7-Chloroisoquinolin-5-amine is not widely published. The following properties are based on data from analogous structures and computational predictions.
| Property | Predicted Value / Description | Source / Justification |
| Molecular Weight | 178.62 g/mol | Calculated from formula C₉H₇ClN₂.[3][4] |
| Appearance | Expected to be a solid at room temperature (e.g., light yellow solid). | Based on related amino-chloro-isoquinolines.[6] |
| Melting Point | Not explicitly reported. | --- |
| Boiling Point | Not explicitly reported. | --- |
| Solubility | Likely soluble in polar organic solvents such as DMSO, methanol, and ethanol. | A common characteristic of functionalized heterocyclic amines.[7] |
| Stability | Expected to be stable under standard inert conditions; may be light-sensitive. | General property of similar aromatic amines.[7] |
| XLogP3-AA | ~2.4 - 2.6 | A measure of lipophilicity, computed for structural isomers.[3][4] |
| Hydrogen Bond Donor | 1 (from the -NH₂ group) | Computed for structural isomers.[4] |
| Hydrogen Bond Acceptor | 2 (from the two nitrogen atoms) | Computed for structural isomers.[4] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structure confirmation. While a dedicated spectrum for 7-Chloroisoquinolin-5-amine is not available, its expected spectral characteristics can be reliably predicted based on fundamental principles and data from analogous compounds.[8][9][10]
¹H NMR Spectroscopy
In a solvent like DMSO-d₆, the following proton signals are anticipated:
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Amine Protons (-NH₂): A broad singlet, typically in the range of δ 5.0-6.0 ppm. The signal's broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
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Aromatic Protons (Ar-H): Five distinct signals in the downfield region (δ 7.0-9.0 ppm). The protons on the pyridine ring (positions 1, 3, 4) will be influenced by the ring nitrogen, while those on the benzene ring (positions 6, 8) will be affected by the chloro and amine substituents. Protons adjacent to the ring nitrogen are expected to be the most downfield.[11]
¹³C NMR Spectroscopy
The spectrum will show nine distinct signals for the aromatic carbons.
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Carbons bonded to the electronegative nitrogen and chlorine atoms will be shifted downfield. The aromatic carbon signals are typically observed between δ 110-155 ppm.[8]
Mass Spectrometry (MS)
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Molecular Ion (M⁺): Electrospray ionization (ESI-MS) in positive mode would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 179.[6]
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Isotopic Pattern: A critical feature will be the chlorine isotope pattern. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (m/z 179) and another for the ³⁷Cl isotope (m/z 181), with a characteristic intensity ratio of approximately 3:1.[6]
Infrared (IR) Spectroscopy
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N-H Stretching: Primary amines exhibit two characteristic bands. An asymmetric stretching band around 3450 cm⁻¹ and a symmetric stretching band around 3350 cm⁻¹.[12]
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C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1500-1620 cm⁻¹ region.
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C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Synthesis and Reactivity
Proposed Synthetic Strategy
A reliable and common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This approach offers high yields and uses readily available starting materials. The most plausible synthesis for 7-Chloroisoquinolin-5-amine would, therefore, start from 7-chloro-5-nitroisoquinoline.
Caption: Proposed synthesis via nitro group reduction.
Experimental Protocol: Reduction of a Nitro-Isoquinoline Analog
The following protocol is adapted from a validated synthesis of a structurally similar compound, 5-Amino-1-chloroisoquinoline, and serves as a robust template for the target molecule.[6] The causality for choosing stannous chloride is its effectiveness in reducing aromatic nitro groups in the presence of other sensitive functionalities like halogens, operating under mild reflux conditions.
Objective: To synthesize 7-Chloroisoquinolin-5-amine from 7-chloro-5-nitroisoquinoline.
Materials:
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7-chloro-5-nitroisoquinoline (1.0 eq)
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Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)[6]
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Ethyl acetate (EtOAc)
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Aqueous sodium carbonate (Na₂CO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Nitrogen gas supply
Procedure:
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A mixture of 7-chloro-5-nitroisoquinoline and stannous chloride dihydrate in ethyl acetate is stirred under a nitrogen atmosphere.[6]
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The reaction mixture is heated to reflux and maintained for approximately 3 hours, with progress monitored by Thin Layer Chromatography (TLC).[6]
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After completion, the mixture is cooled to room temperature and then poured into ice-water.[6]
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The pH of the aqueous mixture is carefully adjusted to ~10 by the slow addition of aqueous sodium carbonate solution to neutralize the acid and precipitate tin salts.[6]
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The organic layer is separated. The aqueous layer is then extracted multiple times with ethyl acetate to recover all product.[6]
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[6]
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The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.
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The residue is purified by column chromatography on silica gel to afford pure 7-Chloroisoquinolin-5-amine.[6]
Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2 (NMR, MS) to validate the success of the synthesis.
Chemical Reactivity and Derivatization Potential
7-Chloroisoquinolin-5-amine is a bifunctional molecule, offering two distinct reaction sites for building molecular complexity.
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The 5-Amine Group: As a primary aromatic amine, this group is a versatile nucleophile. It can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used as a handle in reductive amination and cyclization reactions to construct more complex heterocyclic systems.[1]
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The 7-Chloro Group: The chlorine atom on the aromatic ring is a key site for diversification via metal-catalyzed cross-coupling reactions. It can participate in Suzuki couplings (to form C-C bonds), Buchwald-Hartwig aminations (to form C-N bonds), and other similar transformations, allowing for the introduction of a wide range of substituents.[1] This dual reactivity makes it an exceptionally valuable building block for creating chemical libraries for drug screening.
Applications in Research and Drug Discovery
The chloro-substituted quinoline and isoquinoline cores are integral to many approved drugs, particularly in oncology and infectious diseases.[2][13] The historical success of 7-chloroquinoline-based antimalarials like chloroquine highlights the pharmacological importance of this substitution pattern.[11] More recently, these scaffolds have been explored for their anticancer properties, often acting as kinase inhibitors.[2][8]
7-Chloroisoquinolin-5-amine serves as a key intermediate for accessing novel chemical space. Its value lies not in its intrinsic biological activity, but in its potential as a foundational scaffold for generating diverse libraries of drug-like molecules.[1] Researchers can leverage its two functional handles to systematically explore structure-activity relationships (SAR) around the isoquinoline core, aiming to identify potent and selective modulators of biological targets.
Safety and Handling
Based on GHS classifications for structurally related compounds like 7-chloroisoquinoline and other amino-chloro-aromatics, 7-Chloroisoquinolin-5-amine should be handled with care.[3][14]
Predicted Hazards:
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H319: Causes serious eye irritation.[3]
Recommended Precautions:
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Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
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All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Avoid contact with skin, eyes, and clothing.
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Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.
Conclusion
7-Chloroisoquinolin-5-amine represents a strategic and valuable, though not extensively characterized, building block for chemical synthesis and drug discovery. Its bifunctional nature—a reactive primary amine and a halogen handle suitable for cross-coupling—provides a robust platform for generating novel molecular architectures. By leveraging predictive chemical principles and knowledge from analogous structures, this guide provides a foundational understanding of its properties, a reliable synthetic route, and a clear vision for its application. For researchers and medicinal chemists, 7-Chloroisoquinolin-5-amine is a key intermediate for unlocking new avenues in the pursuit of innovative therapeutics.
References
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Acar, Ç., Gökçe, B., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 8(2), 2345-2361. [Link]
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PubChem. 7-Chloroisoquinoline. National Center for Biotechnology Information. [Link]
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PubChem. 3-Chloroisoquinolin-7-amine. National Center for Biotechnology Information. [Link]
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Rollas, S., Büyüktimkin, B., & Çevik, Ü. A. (2018). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 23(11), 2978. [Link]
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PrepChem. Synthesis of 8-amino-7-chloroisoquinoline. [Link]
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Elias, R., Kourounakis, A., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3118. [Link]
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Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
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Reddy, T. S., & G, N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105132. [Link]
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MDPI. (2018). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. [Link]
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(Note: A 2D structure is depicted here for clarity.)